molecular formula C11H9BrN2OS B14909733 2-Bromo-N-(5-methylthiazol-2-yl)benzamide

2-Bromo-N-(5-methylthiazol-2-yl)benzamide

Cat. No.: B14909733
M. Wt: 297.17 g/mol
InChI Key: JZMMUEFVXFWJRJ-UHFFFAOYSA-N
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Description

2-Bromo-N-(5-methylthiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 2-position of the benzamide group and a methyl group at the 5-position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(5-methylthiazol-2-yl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with 5-methylthiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(5-methylthiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Electrophilic substitution: Reagents like nitric acid, sulfuric acid, or halogens in the presence of catalysts such as aluminum chloride or iron(III) chloride.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

Scientific Research Applications

2-Bromo-N-(5-methylthiazol-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.

    Medicine: Explored for its anticancer properties, particularly in the development of targeted therapies for various cancers.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-N-(5-methylthiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways such as the PI3K/Akt or MAPK pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-(5-methylthiazol-2-yl)benzamide stands out due to its unique combination of the bromine-substituted benzamide and the methylthiazole moiety. This structural arrangement imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H9BrN2OS

Molecular Weight

297.17 g/mol

IUPAC Name

2-bromo-N-(5-methyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C11H9BrN2OS/c1-7-6-13-11(16-7)14-10(15)8-4-2-3-5-9(8)12/h2-6H,1H3,(H,13,14,15)

InChI Key

JZMMUEFVXFWJRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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